Hexadecyl octadecylcarbamate
Description
Structure
2D Structure
Properties
CAS No. |
228850-97-3 |
|---|---|
Molecular Formula |
C35H71NO2 |
Molecular Weight |
537.9 g/mol |
IUPAC Name |
hexadecyl N-octadecylcarbamate |
InChI |
InChI=1S/C35H71NO2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-36-35(37)38-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,36,37) |
InChI Key |
YIIRMERTSRQRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation for Hexadecyl Octadecylcarbamate
Strategic Design of Carbamate (B1207046) Synthesis
The synthesis of carbamates, including Hexadecyl octadecylcarbamate, can be approached through various strategic routes. These methods are broadly categorized into direct, single-step processes and more complex, multi-step sequences, each offering distinct advantages depending on the desired molecular architecture and available starting materials.
Direct Synthetic Routes to Carbamate Linkages
Direct synthetic routes aim to form the carbamate linkage in a single, efficient step from readily available precursors. These methods are often favored for their atom economy and procedural simplicity. Common strategies include the reaction of isocyanates with alcohols, the coupling of amines with carbon dioxide and alkyl halides, and the transesterification of existing carbamates. rsc.orgorganic-chemistry.orgacs.orgnih.govacs.org
One of the most prevalent direct methods involves the reaction of an isocyanate with an alcohol. The isocyanate, containing a highly electrophilic carbon atom, readily reacts with the nucleophilic hydroxyl group of the alcohol to form the stable carbamate bond. univ-rennes.fr Another powerful approach is the three-component coupling of an amine, carbon dioxide (as a C1 building block), and an alkyl halide. nih.govacs.org This method is particularly attractive from a green chemistry perspective as it utilizes abundant CO2. acs.org The reaction is typically facilitated by a base, which activates the amine and promotes the incorporation of CO2. nih.gov
Transesterification or transcarbamoylation offers another direct pathway, where an existing carbamate reacts with an alcohol, exchanging the original alkoxy group for a new one. rsc.orgorganic-chemistry.org This equilibrium-driven process is often catalyzed by metal salts, such as tin compounds. organic-chemistry.org
Table 1: Overview of Direct Synthetic Routes to Carbamates
| Synthesis Method | Reactants | Reagents/Conditions | Description |
|---|---|---|---|
| Isocyanate Addition | Isocyanate (R-NCO) + Alcohol (R'-OH) | Often proceeds without a catalyst, but can be accelerated by bases or organometallic compounds. | A highly efficient and common method where the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate. univ-rennes.fr |
| Three-Component Coupling | Amine (R-NH2) + Carbon Dioxide (CO2) + Alkyl Halide (R'-X) | Base (e.g., Cs2CO3, DBU), optional catalyst (e.g., TBAI). organic-chemistry.orgnih.gov | An atom-economical method that fixes CO2 to form a carbamate in one pot, avoiding the handling of toxic phosgene (B1210022) or isocyanates. acs.org |
| Transesterification | Carbamate (R-NHCOOR'') + Alcohol (R'-OH) | Catalyst (e.g., tin or zirconium compounds), heat. rsc.orgorganic-chemistry.orgorganic-chemistry.org | An exchange reaction where the alkoxy group of the starting carbamate is replaced by the new alcohol. |
| From Chloroformates | Chloroformate (R'-O-COCl) + Amine (R-NH2) | Base to neutralize HCl byproduct. | A traditional method, though it generates stoichiometric waste and uses phosgene derivatives. acs.org |
Multi-step Reaction Sequences for Complex Carbamate Architectures
For more complex carbamate structures or when direct routes are not feasible, multi-step reaction sequences are employed. These pathways allow for the careful construction of molecular functionality through a series of distinct chemical transformations. researchgate.netacs.org Notable examples include classical rearrangements like the Hofmann and Curtius rearrangements, which transform amides and acyl azides, respectively, into isocyanate intermediates that can be subsequently trapped by an alcohol to yield the desired carbamate. acs.orgnih.gov
The Curtius rearrangement, for instance, involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, into an isocyanate. nih.gov This isocyanate is a versatile intermediate that can be used in situ, reacting with an alcohol to form the carbamate. nih.gov Similarly, the Hofmann rearrangement converts a primary amide into a carbamate with one fewer carbon atom. acs.org Such multi-step syntheses, while longer, provide access to a wider range of products and can be integrated into continuous-flow processes for improved safety and efficiency. researchgate.netresearchgate.net
Optimized Synthesis of this compound
The specific synthesis of this compound involves the coupling of a C16 alcohol component with a C18 amine component. Optimization of this process hinges on the careful selection of precursors, the strategic use of catalysis, and a deep understanding of the underlying kinetics and thermodynamics.
Identification and Optimization of Precursor Compounds
The molecular structure of this compound dictates that its logical precursors are derived from hexadecanol (B772) (a 16-carbon alcohol) and octadecylamine (B50001) (an 18-carbon amine). The direct reaction between an alcohol and an amine to form a carbamate is challenging; therefore, one of the precursors must be "activated" to facilitate the reaction.
The most common strategy involves the conversion of the amine, octadecylamine, into a more reactive intermediate. A primary method is the transformation of octadecylamine into octadecyl isocyanate (C18H37NCO) . This can be achieved through various methods, though historically phosgene was used. Modern, phosgene-free methods are preferred. Once formed, the octadecyl isocyanate can react directly and efficiently with hexadecanol (C16H33OH) to form the target compound.
Alternatively, syntheses can start from octadecylamine, carbon dioxide, and an activated form of hexadecanol, such as hexadecyl bromide, in a three-component coupling reaction. nih.gov The optimization of these precursors involves ensuring high purity to prevent side reactions and selecting the most efficient activation chemistry that provides high yields and minimizes waste. For example, the synthesis of poly(vinyl n-octadecyl carbamate) relies on the n-octadecylamine precursor to generate the necessary carbamate monomer. evitachem.com
Table 2: Precursor Compounds for this compound Synthesis
| Precursor Role | Primary Compound | Activated Intermediate | Purpose of Activation |
|---|---|---|---|
| Amine Source | Octadecylamine | Octadecyl isocyanate | The isocyanate is a highly reactive electrophile that readily reacts with alcohols to form the carbamate linkage. univ-rennes.fr |
| Alcohol Source | Hexadecanol | Hexadecyl bromide (for 3-component coupling) | The alcohol typically serves as the nucleophile. In some routes, it can be converted to an alkyl halide to act as an electrophile. nih.gov |
Role of Catalysis in this compound Formation
Catalysis plays a pivotal role in increasing the rate and selectivity of carbamate formation, allowing reactions to proceed under milder conditions. wikipedia.org A catalyst functions by providing an alternative reaction pathway with a lower activation energy. wikipedia.org For the synthesis of this compound, particularly via the reaction of octadecyl isocyanate and hexadecanol, various catalysts can be employed.
Organotin compounds, such as stannic octoate or dibutyltin (B87310) dilaurate, are effective catalysts for the addition of alcohols to isocyanates. cu.edu.egscribd.com The mechanism often involves the formation of a complex between the catalyst and one of the reactants, activating it for the subsequent reaction. Zirconium(IV) and copper-based catalysts have also been shown to be effective in different carbamate synthesis reactions. organic-chemistry.org
In addition to metal-based catalysts, organocatalysts are increasingly used. Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate reactions involving CO2 by capturing it and facilitating its reaction with amines. acs.orgorganic-chemistry.org Boronic acids have also emerged as effective, environmentally benign catalysts for direct dehydrative amide and peptide bond formation, a chemistry that shares principles with carbamate synthesis. rsc.org The choice of catalyst depends on the specific synthetic route, with the goal of maximizing reaction rate and yield while minimizing side products.
Table 3: Catalysts in Carbamate Formation
| Catalyst Type | Example(s) | Role in Reaction |
|---|---|---|
| Organotin Compounds | Stannic octoate, Dibutyltin dilaurate | Activates the isocyanate or alcohol, facilitating the nucleophilic attack to form the carbamate. cu.edu.egscribd.com |
| Zirconium(IV) Complexes | Zr(IV) salts | Catalyzes exchange processes and carbamate-urea exchange reactions. organic-chemistry.org |
| Organocatalysts (Base) | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Acts as a CO2 capture agent and base catalyst in three-component coupling reactions. acs.orgorganic-chemistry.org |
| Organoboron Compounds | Phenylboronic acid | Facilitates dehydrative condensation reactions, acting as a Lewis acid and forming reversible covalent bonds. rsc.org |
Reaction Kinetics and Thermodynamic Control in Carbamate Synthesis
The formation of the carbamate bond is governed by both kinetic and thermodynamic factors. Kinetically, the reaction rate is influenced by the concentration of reactants, temperature, and the presence of a catalyst. For carbamate formation from amines and CO2, the rate-limiting step can be the carbon-nitrogen bond formation itself. researchgate.net The basicity of the amine precursor is a critical factor; a Brønsted relationship often exists where the reaction rate increases with the basicity (pKa) of the amine. researchgate.netresearchgate.net However, steric hindrance around the nitrogen atom can negatively impact the reaction kinetics. rsc.org
Thermodynamically, the formation of carbamates is typically an exothermic process, meaning it releases heat and is favored at lower temperatures. ureaknowhow.com The reaction involving CO2 and amines to form a carbamate is reversible, and its stability is enhanced at low temperatures and high alkalinity. researchgate.net At higher temperatures, the reverse reaction, the decomposition of the carbamate, can become significant. mdpi.com For instance, the thermal decomposition of carbamates back into an isocyanate and an alcohol is a well-known process, which underscores the need for temperature control during synthesis to favor the forward reaction. mdpi.com In some systems, the reaction may be limited by thermodynamic equilibrium, resulting in low conversion. nih.gov In such cases, strategies like the removal of a byproduct (e.g., water in dehydration reactions) are employed to shift the equilibrium toward the product side, according to Le Chatelier's principle. nih.gov
Unraveling Reaction Mechanisms and Pathways
The synthesis of this compound, a long-chain aliphatic carbamate, can be approached through several synthetic routes. The reaction mechanism is fundamentally centered on the formation of the carbamate linkage (-NH-C(O)-O-). Understanding the intricate details of these mechanisms, including the elementary steps, the nature of intermediates, and the factors governing the reaction's outcome, is crucial for optimizing synthetic strategies.
Detailed Analysis of Elementary Steps in Carbamate Bond Formation
The formation of the carbamate bond in this compound can be primarily achieved through two main pathways: the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate.
Reaction of an Alcohol with an Isocyanate:
This is a widely utilized method for synthesizing carbamates. In the context of this compound, this would involve the reaction of hexadecanol with octadecyl isocyanate, or octadecanol with hexadecyl isocyanate. The fundamental elementary step is the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group. mdpi.comkuleuven.be
The reaction is generally considered to proceed through a concerted mechanism, although a stepwise mechanism involving a zwitterionic intermediate has also been proposed, particularly in the presence of a catalyst. researchgate.net Computational studies on similar systems suggest that the reaction often proceeds via a four-membered ring transition state. mdpi.com The alcohol molecule's hydroxyl group adds across the C=N double bond of the isocyanate. mdpi.com
The general steps are as follows:
Activation of the alcohol (optional but often catalyzed): In the presence of a catalyst, such as a tertiary amine or a metal salt, the alcohol's hydroxyl group can be activated, increasing its nucleophilicity.
Nucleophilic attack: The oxygen atom of the alcohol attacks the carbonyl carbon of the isocyanate.
Proton transfer: A proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, leading to the formation of the carbamate bond. researchgate.net
Studies on the reaction of various alcohols with isocyanates have shown that the reactivity can be influenced by the chain length of the alcohol. nih.gov For long-chain alcohols like hexadecanol, the reaction with an isocyanate such as octadecyl isocyanate is expected to exclusively yield the N-substituted carbamate, this compound. nih.gov
Reaction of an Amine with a Chloroformate:
An alternative route involves the reaction of an amine with a chloroformate. For this compound, this would entail reacting hexadecylamine (B48584) with octadecyl chloroformate, or octadecylamine with hexadecyl chloroformate. nih.gov
The elementary steps for this reaction are:
Nucleophilic attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate.
Elimination of chloride: The tetrahedral intermediate formed collapses, eliminating a chloride ion to form the carbamate.
Proton abstraction: A base, which can be another molecule of the amine or an added base, removes the proton from the nitrogen atom. nih.gov
This method is also highly effective for producing carbamates. wikipedia.org
Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates in carbamate synthesis can be challenging due to their transient nature. However, their existence is often inferred from kinetic studies and supported by computational modeling.
In the isocyanate-alcohol pathway, the primary intermediate is the aforementioned zwitterionic species, which is formed in a stepwise mechanism. This intermediate is characterized by a positive charge on the nitrogen and a negative charge on the oxygen of the former carbonyl group. While generally unstable, its formation can be facilitated by polar solvents and catalysts.
In the amine-chloroformate pathway, a tetrahedral intermediate is formed after the nucleophilic attack of the amine on the chloroformate. This intermediate contains a carbon atom bonded to the nitrogen of the amine, the oxygen of the alkyl group, a chlorine atom, and an oxygen atom. This intermediate is also highly reactive and quickly collapses to form the final product. nih.gov The formation of a quaternary ammonium (B1175870) salt as an intermediate has also been proposed in the reaction of tertiary amines with chloroformates. nih.gov
The table below summarizes the key intermediates in the primary synthetic routes to this compound.
| Synthetic Route | Key Intermediate | Description |
| Alcohol + Isocyanate | Zwitterionic Intermediate | A transient species with separated positive (on nitrogen) and negative (on oxygen) charges. Its stability is influenced by the solvent and catalyst. |
| Amine + Chloroformate | Tetrahedral Intermediate | An unstable species formed by the addition of the amine to the chloroformate, which rapidly eliminates a chloride ion. |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms of carbamate formation. mdpi.com These studies provide insights into the energetics of different reaction pathways, the structures of transition states, and the role of catalysts.
For the reaction of an alcohol with an isocyanate, computational studies have been used to:
Compare concerted vs. stepwise mechanisms: Modeling can determine the activation energies for both pathways to predict the more favorable route under different conditions. researchgate.net
Analyze the transition state: The geometry and energy of the four-membered ring transition state in the concerted mechanism can be calculated. mdpi.com
Investigate the effect of catalysts: The interaction of catalysts with the reactants and their effect on lowering the activation barrier can be modeled.
Evaluate the influence of molecular structure: The impact of the chain length and steric hindrance of both the alcohol and the isocyanate on the reaction enthalpy and kinetics can be simulated. researchgate.net For instance, studies have shown that less sterically hindered primary alcohols generally have a larger heat of reaction compared to more hindered secondary or tertiary alcohols. researchgate.net While specific modeling for this compound is not readily available, the general principle that the reactivity of a functional group is largely independent of the size of the attached long alkyl chain (Flory's assumption) is often applied in polymer kinetic modeling and is relevant here. researchgate.netrsc.org
The table below presents a hypothetical comparison of activation energies for different pathways based on general findings from computational studies of carbamate formation.
| Reaction Pathway | Catalyst | Typical Calculated Activation Energy (kcal/mol) | Key Finding from Modeling |
| Alcohol + Isocyanate (Concerted) | None | 20-30 | Generally a higher energy barrier without a catalyst. |
| Alcohol + Isocyanate (Stepwise via Zwitterion) | Polar Solvent | 15-25 | The zwitterionic intermediate can be stabilized by the solvent. |
| Alcohol + Isocyanate (Concerted) | Base Catalyst | 10-15 | The catalyst lowers the activation energy by activating the alcohol. |
These computational approaches provide a molecular-level understanding that complements experimental studies and aids in the rational design of synthetic protocols for long-chain carbamates like this compound.
Advanced Spectroscopic and Diffraction Analysis of Hexadecyl Octadecylcarbamate
Vibrational and Electronic Spectroscopy for Molecular Structure
Vibrational and electronic spectroscopy are powerful non-destructive methods to probe the functional groups and electronic environment within a molecule. For hexadecyl octadecylcarbamate, these techniques provide key insights into the carbamate (B1207046) linkage and the conformation of its long alkyl chains.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Hydrogen Bonding Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and analyzing intermolecular interactions, particularly hydrogen bonding. In the solid state, the FTIR spectrum of this compound is dominated by vibrations associated with the carbamate group and the long methylene (B1212753) chains.
The carbamate functional group (-NH-C(O)O-) gives rise to several characteristic absorption bands. The N-H stretching vibration is particularly sensitive to hydrogen bonding. In a crystalline or semi-crystalline state where molecules are organized, this band is typically observed in the range of 3300-3350 cm⁻¹, indicating the presence of N-H···O=C hydrogen bonds between adjacent carbamate groups. scispace.com The carbonyl (C=O) stretching vibration, or Amide I band, is another strong indicator of hydrogen bonding, usually appearing around 1680-1700 cm⁻¹. researchgate.net The C-N stretching and N-H bending vibrations (Amide II) are coupled and appear in the 1530-1560 cm⁻¹ region. researchgate.net
The hexadecyl and octadecyl chains contribute strong, characteristic peaks. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups are prominent near 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The positions of these peaks can indicate the degree of conformational order (e.g., the extent of all-trans conformation) in the alkyl chains. osti.gov Additionally, a characteristic methylene scissoring vibration is found near 1470 cm⁻¹, and a rocking motion gives rise to a band around 720 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |
| N-H Stretch | 3300 - 3350 | Carbamate N-H, H-bonded |
| C-H Asymmetric Stretch | ~2920 | Methylene (CH₂) |
| C-H Symmetric Stretch | ~2850 | Methylene (CH₂) |
| C=O Stretch (Amide I) | 1680 - 1700 | Carbamate C=O, H-bonded |
| N-H Bend / C-N Stretch (Amide II) | 1530 - 1560 | Carbamate group |
| CH₂ Scissoring | ~1470 | Methylene (CH₂) |
| C-O Stretch | 1250 - 1200 | Carbamate C-O |
| CH₂ Rocking | ~720 | Methylene (CH₂) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise chemical structure of organic molecules by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.
1D NMR (¹H, ¹³C) for Chemical Environment Analysis
One-dimensional NMR provides fundamental information about the number and type of protons and carbon atoms in this compound.
In the ¹H NMR spectrum , the long hexadecyl and octadecyl chains produce a large, overlapping signal for the bulk of the methylene (-(CH₂)n-) protons, typically seen as a broad multiplet around 1.25 ppm. researchgate.net The terminal methyl (CH₃) groups of both chains are expected to appear as a triplet at approximately 0.88 ppm. The methylene groups adjacent to the carbamate functional group are deshielded and appear at distinct chemical shifts. The -O-CH₂- protons of the hexadecyl group are expected around 4.0-4.1 ppm, while the -N-CH₂- protons of the octadecyl group would likely appear around 3.1-3.2 ppm. The N-H proton of the carbamate group would give a signal whose chemical shift is highly dependent on solvent and concentration, but typically falls in the range of 4.5-5.5 ppm. researchgate.net
The ¹³C NMR spectrum offers a clearer resolution of the individual carbon environments. The terminal methyl carbons are expected at approximately 14 ppm. The large number of internal methylene carbons in the alkyl chains will produce a series of closely spaced signals in the 22-32 ppm region. nih.gov The carbons directly attached to the carbamate group are more deshielded: the -O-C H₂- carbon of the hexadecyl group would be found around 65 ppm, and the -N-C H₂- carbon of the octadecyl group near 41 ppm. The carbamate carbonyl carbon (C=O) is the most deshielded, appearing around 156-157 ppm. exeter.ac.uk
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| N-H | 4.5 - 5.5 | Carbamate |
| O-CH₂- | 4.0 - 4.1 | Hexadecyl chain |
| N-CH₂- | 3.1 - 3.2 | Octadecyl chain |
| -(CH₂)n- | ~1.25 | Bulk methylene of both chains |
| CH₃ | ~0.88 | Terminal methyl of both chains |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| C=O | 156 - 157 | Carbamate |
| O-CH₂- | ~65 | Hexadecyl chain |
| N-CH₂- | ~41 | Octadecyl chain |
| -(CH₂)n- | 22 - 32 | Bulk methylene of both chains |
| CH₃ | ~14 | Terminal methyl of both chains |
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and for probing spatial relationships between atoms.
COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the N-H proton and the adjacent N-CH₂- protons of the octadecyl chain, and between the O-CH₂- protons and their neighbors in the hexadecyl chain. It would also confirm the connectivity along the length of the alkyl chains. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the O-CH₂ protons at ~4.0 ppm to the O-CH₂ carbon at ~65 ppm. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for establishing the connectivity across the carbamate functional group. For instance, HMBC would show a correlation from the N-H proton to the carbamate carbonyl carbon (C=O), and from the O-CH₂- protons to the same carbonyl carbon, thus confirming the core structure of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing conformational information. In a folded or aggregated state, NOESY could potentially show through-space correlations between protons on the hexadecyl chain and the octadecyl chain.
Solid-State NMR for Supramolecular Assembly Characterization
While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) is uniquely capable of probing the structure and dynamics of materials in their solid form. springernature.commst.edu For this compound, ssNMR is used to characterize the supramolecular assembly driven by hydrogen bonding and the packing of the long alkyl chains.
Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C spectra of the solid material can be obtained. nih.gov The chemical shifts in the solid state can differ slightly from the solution state, and these differences provide insight into the effects of crystal packing. Furthermore, the presence of multiple signals for a single type of carbon (e.g., the carbonyl carbon) can indicate the existence of different polymorphic forms or non-equivalent molecules in the crystal's unit cell. rsc.org
Advanced ssNMR experiments can measure internuclear distances and torsion angles. For example, ¹H-¹³C dipolar coupling measurements can provide information about the mobility of different segments of the molecule. Techniques that reintroduce dipolar couplings, such as Rotational Echo Double Resonance (REDOR), can be used to measure specific distances, for instance, between the ¹⁵N nucleus of the carbamate (if isotopically labeled) and a neighboring carbonyl ¹³C, to precisely characterize the hydrogen bond geometry in the solid state. rsc.org
Mass Spectrometry for Molecular Composition and Fragmentation
Mass spectrometry serves as a cornerstone technique for the detailed characterization of this compound, providing insights into its elemental composition, structural integrity, and purity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. For this compound (C35H71NO2), the theoretical exact mass can be calculated and compared against the experimentally determined value. This comparison is crucial for unambiguous molecular formula confirmation.
Advanced HRMS techniques, such as those coupled with electrospray ionization (ESI), are particularly effective for analyzing large, non-volatile molecules like this compound. The high resolving power allows for the separation of isotopic peaks, further refining the confidence in the assigned molecular formula.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C35H71NO2 |
| Theoretical Exact Mass | 525.5488 |
| Ionization Mode | ESI+ |
| Observed m/z | [M+H]+ |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass spectrometer. The fragmentation of the carbamate linkage and the long alkyl chains yields characteristic product ions that are diagnostic for the structure of the parent molecule.
The primary fragmentation pathways often involve cleavage of the carbamate bond, leading to the formation of ions corresponding to the hexadecyl and octadecyl moieties. These specific fragmentation patterns serve as a molecular fingerprint, confirming the connectivity of the atoms within the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. While the high molecular weight and low volatility of this compound itself can make direct GC-MS analysis challenging without derivatization, this method is highly effective for detecting and quantifying more volatile starting materials or by-products that may be present from its synthesis.
Potential impurities that could be detected by GC-MS include residual hexadecanol (B772), octadecyl isocyanate, or other shorter-chain alcohols and amines. The gas chromatograph separates these volatile components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides identification of the separated compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, particularly in complex matrices or when assessing product purity and stability. LC, especially reversed-phase high-performance liquid chromatography (HPLC), can effectively separate this compound from non-volatile impurities, isomers, and degradation products.
The LC system is coupled to a mass spectrometer, often an ESI-MS, which provides sensitive detection and identification of the eluted compounds. This technique is crucial for quality control during production and for studying the behavior of the compound in various formulations. LC-MS can provide quantitative data on the main component as well as detect and identify related substances at low levels.
X-ray Diffraction for Crystalline and Supramolecular Architectures
X-ray diffraction techniques are pivotal in elucidating the solid-state structure of this compound, revealing details about its crystalline packing and the formation of supramolecular assemblies.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. Obtaining a suitable single crystal of this compound allows for the precise measurement of bond lengths, bond angles, and torsion angles.
The resulting crystal structure would reveal how the long alkyl chains pack in the solid state and how the carbamate groups engage in intermolecular interactions, such as hydrogen bonding. These interactions are fundamental to the formation of ordered supramolecular structures, which in turn dictate many of the material's physical properties. The detailed structural information from SC-XRD is invaluable for understanding the relationship between molecular structure and macroscopic properties.
Powder X-ray Diffraction (PXRD) and Wide-Angle X-ray Diffraction (WAXD) for Polymorphism and Crystal Packing
Powder X-ray Diffraction (PXRD) and Wide-Angle X-ray Diffraction (WAXD) are indispensable, non-destructive techniques for investigating the solid-state properties of crystalline and semi-crystalline materials like this compound. These methods provide detailed information about the arrangement of molecules in a crystal lattice, which governs the material's physical properties.
Polymorphism: Many long-chain organic molecules, including carbamates and their structural relatives like esters and amides, exhibit polymorphism—the ability to exist in multiple distinct crystal structures. researchgate.netnih.gov These polymorphs, while chemically identical, can have different melting points, solubilities, and mechanical characteristics. PXRD is the primary tool for identifying and distinguishing between these forms. Each polymorph will produce a unique diffraction pattern, characterized by the angular positions (2θ) and intensities of the diffracted X-ray beams. For a compound like this compound, different crystallization conditions (e.g., solvent, temperature, cooling rate) could yield different polymorphs, which would be readily identifiable by their unique PXRD patterns. researchgate.net
Crystal Packing: WAXD, which covers a broader angular range than conventional PXRD, offers deeper insights into the specific packing arrangement of the molecules. For long-chain aliphatic compounds, WAXD patterns can reveal how the alkyl chains pack together. Common packing subcells for alkyl chains, such as hexagonal, orthorhombic, or triclinic arrangements, each give rise to characteristic reflections in the WAXD pattern. researchgate.net In a hypothetical analysis of this compound, WAXD would be used to determine the lateral packing of the hexadecyl and octadecyl chains and how the central carbamate groups arrange themselves through intermolecular interactions, such as hydrogen bonding between the N-H and C=O groups. researchgate.net
Illustrative PXRD Data for Hypothetical Polymorphs of this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Assignment (Form A) | 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Assignment (Form B) |
| 2.1 | 42.0 | 100 | (001) Long spacing | 2.3 | 38.4 | 100 | (001) Long spacing |
| 4.2 | 21.0 | 45 | (002) | 4.6 | 19.2 | 55 | (002) |
| 6.3 | 14.0 | 20 | (003) | 6.9 | 12.8 | 30 | (003) |
| 21.5 | 4.13 | 80 | Short spacing (chain packing) | 21.2 | 4.19 | 60 | Short spacing (chain packing) |
| 23.8 | 3.74 | 65 | Short spacing (chain packing) | 22.9 | 3.88 | 75 | Short spacing (chain packing) |
This table is illustrative and based on typical data for long-chain aliphatic compounds. The d-spacing is calculated from the 2θ values using Bragg's Law (nλ = 2d sinθ). Form A and Form B represent two distinct hypothetical crystalline polymorphs with different layer spacings.
Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Organization
This compound is an amphiphilic molecule, possessing a polar carbamate headgroup and two long nonpolar alkyl tails. This structure predisposes it to self-assemble into ordered nanoscale structures in solution or in certain solid-state phases. Small-Angle X-ray Scattering (SAXS) is the premier technique for characterizing these larger-scale structures, typically in the 1 to 100 nm range. doi.org
When this compound is dispersed in a solvent, it could form various self-assembled structures such as micelles, vesicles (bilayers), or lamellar stacks, depending on factors like concentration and temperature. researchgate.netresearchgate.net SAXS analysis of such a dispersion would provide quantitative information about:
Internal Structure: For more complex structures like vesicles, SAXS can determine the thickness of the bilayer.
Inter-particle Interactions: At higher concentrations, the arrangement of these aggregates relative to one another can be probed, revealing information about repulsive or attractive forces between them.
Time-resolved SAXS studies can also track the kinetics of self-assembly, providing insight into the pathways by which these nanoscale structures form. researchgate.net For a material like this compound, understanding its self-assembly behavior is crucial for applications where its surface activity or bulk rheological properties are important.
Illustrative SAXS Data Interpretation for this compound Aggregates in Solution
| Scattering Feature | q-range (Å⁻¹) | Structural Interpretation | Derived Parameter |
| Guinier Region | Low q | Overall size of the aggregate | Radius of Gyration (Rg) |
| Power-Law Decay | Intermediate q | Dimensionality of the object | (e.g., q⁻¹ for rods, q⁻² for lamellae) |
| Form Factor Oscillations | High q | Dimensions of the substructure | Bilayer thickness, micelle radius |
This table provides a conceptual guide to interpreting a SAXS profile for self-assembled systems. The scattering vector 'q' is inversely related to the length scale being probed.
Advanced Spectroscopic and Analytical Coupling
To achieve a comprehensive structural characterization, especially in the presence of impurities or degradation products, hyphenated analytical techniques are invaluable.
Hyphenated Techniques in Structural Characterization (e.g., LC-NMR, LC-DAD/MS-SPE-NMR)
Hyphenated techniques combine the powerful separation capabilities of liquid chromatography (LC) with the rich structural information from spectroscopic detectors like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net
LC-NMR: This technique directly couples an HPLC system to an NMR spectrometer. As components of a mixture elute from the chromatography column, they pass through a special flow-cell within the NMR magnet, allowing for the acquisition of NMR spectra for each separated peak. mdpi.com This is extremely useful for identifying co-eluting impurities or isomers.
LC-DAD/MS-SPE-NMR: This more advanced setup represents a "total analysis system". nih.gov
LC Separation: The sample is first separated by a Liquid Chromatograph, monitored by a Diode Array Detector (DAD) for UV-Vis absorbance and a Mass Spectrometer (MS) to determine the mass-to-charge ratio of the eluting compounds. frontiersin.org
SPE Trapping: Based on the DAD and MS data, peaks of interest are automatically diverted and trapped onto individual Solid-Phase Extraction (SPE) cartridges. acs.org
NMR Analysis: The trapped, purified compound is then eluted from its SPE cartridge directly into the NMR spectrometer for detailed structural analysis (e.g., 1D and 2D NMR). rsc.org
For this compound, this hyphenated approach would be ideal for quality control, allowing for the definitive identification and structural elucidation of any synthesis byproducts, isomers, or degradation products without the need for laborious manual purification. nih.gov
Chiroptical Techniques (e.g., Circular Dichroism) for Chiral Studies
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exquisitely sensitive to molecular chirality (the "handedness" of a molecule).
The molecule this compound itself is achiral; it does not have a stereocenter and is superimposable on its mirror image. Therefore, a solution of individual, non-interacting molecules would be expected to show no CD signal.
However, a CD signal can arise from achiral molecules under two conditions:
Induced CD: If the carbamate molecules interact with a chiral substance (e.g., a chiral solvent or additive), they can exhibit an induced circular dichroism (ICD) signal. nih.gov
Supramolecular Chirality: More relevantly, if the achiral this compound molecules self-assemble into a stable, ordered, and chiral superstructure (e.g., a twisted ribbon or helical fiber), this aggregate will produce a strong CD signal. nih.govacs.org This phenomenon is common in the self-assembly of amphiphilic molecules.
Therefore, while CD spectroscopy would not be used to study the chirality of the molecule itself, it serves as an exceptionally sensitive probe for detecting chiral organization at the nanoscale. acs.org The presence, sign, and intensity of a CD signal would provide unique insights into the hierarchical self-assembly and long-range order of this compound aggregates. rsc.org
Conformational Dynamics and Self Assembly of Hexadecyl Octadecylcarbamate
Investigation of Molecular Conformation and Isomerism
The spatial arrangement of the long alkyl chains in hexadecyl octadecylcarbamate is fundamental to its self-assembly and phase behavior. The molecule's structure is not static but exists in a dynamic equilibrium of different conformations.
Analysis of All-Trans Zigzag Conformation in Alkyl Chains
In the solid, crystalline state, the hexadecyl (C16) and octadecyl (C18) hydrocarbon chains of this compound adopt a highly ordered, low-energy conformation known as the all-trans zigzag arrangement. researchgate.net In this configuration, the dihedral angle of each C-C-C-C bond is approximately 180°, leading to a linear, extended chain. This arrangement allows for maximal van der Waals interactions between adjacent chains, leading to efficient molecular packing and a stable crystalline lattice. utk.edu The self-assembly into these ordered structures is further stabilized by intermolecular hydrogen bonding between the N-H and C=O groups of the carbamate (B1207046) moiety. utk.eduuts.edu.au The regularity of this packing is a defining characteristic of long-chain n-alkanes and their derivatives in the solid phase.
Study of Trans-Gauche Conformational Transitions
The highly ordered all-trans conformation is entropically unfavorable. Upon the input of thermal energy, such as during heating, the C-C single bonds within the alkyl chains gain sufficient energy to rotate. This rotation leads to the formation of gauche conformers, where the dihedral angle is approximately ±60°. wikipedia.org This transition from the ordered trans state to a more disordered state containing a mixture of trans and gauche conformers is a key process in the melting of the material. libretexts.org The introduction of gauche kinks disrupts the tight packing of the alkyl chains, increasing their mobility and leading to a transition from a rigid, crystalline solid to a more fluid, liquid-crystalline or isotropic liquid phase. libretexts.org This conformational change from a more crystalline state (high in trans conformations) to a more mobile state (higher in gauche conformations) can be studied using techniques such as solid-state 13C NMR spectroscopy, which can distinguish between the different carbon environments in the two states. researchgate.net
Phase Behavior and Thermal Transitions
The macroscopic properties of this compound, particularly its response to temperature changes, are governed by the molecular-level conformational dynamics. Analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing these properties. researchgate.netfls.com
Differential Scanning Calorimetry (DSC) for Melting and Crystallization Behavior
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing precise data on phase transitions. torontech.com For this compound, a typical DSC thermogram would show a sharp endothermic peak upon heating, which corresponds to the melting transition (T_m). This transition marks the change from the ordered solid state to the disordered liquid state and requires a significant input of energy (enthalpy of fusion, ΔH_m) to overcome the intermolecular forces and induce the trans-gauche conformational transitions. libretexts.org Upon cooling from the melt, an exothermic peak corresponding to the crystallization temperature (T_c) is observed.
Table 1: Representative DSC Data for this compound This data is representative and illustrates typical values for long-chain carbamates.
| Parameter | Value | Description |
| Melting Temperature (T_m) | ~95 - 105 °C | The temperature at which the compound transitions from a solid to a liquid, corresponding to the peak of the endothermic event. |
| Enthalpy of Fusion (ΔH_m) | ~150 - 180 J/g | The amount of energy required to melt the sample, indicating the degree of crystallinity. |
| Crystallization Temperature (T_c) | ~85 - 95 °C | The temperature at which the compound crystallizes from the molten state upon cooling, corresponding to the peak of the exothermic event. |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. celignis.comscirp.org For an organic molecule like this compound, TGA can identify the temperature at which decomposition begins (onset temperature, T_onset) and the different stages of mass loss. The decomposition of long-chain carbamates typically occurs at temperatures significantly higher than their melting points and may involve the cleavage of the carbamate bond to form an alcohol, an isocyanate, or an amine and carbon dioxide, followed by the degradation of the long alkyl chains at higher temperatures. researchgate.net
Table 2: Representative TGA Data for this compound This data is representative and illustrates typical values for long-chain organic compounds.
| Parameter | Value | Description |
| Onset Temperature (T_onset) | ~220 - 240 °C | The temperature at which significant thermal decomposition and mass loss begin. |
| Temperature at Max Loss Rate | ~280 - 300 °C | The temperature at which the rate of mass loss is highest, corresponding to the primary decomposition event. |
| Residual Mass at 500 °C | < 1% | The amount of material remaining at a high temperature, indicating complete decomposition. |
Influence of Alkyl Chain Length on Phase Transitions
In homologous series of long-chain compounds like N-alkyl alkylcarbamates, the thermal properties are strongly dependent on the length of the alkyl chains. mdpi.comnih.gov As the total number of carbon atoms in the molecule increases, the van der Waals forces between the molecules also increase. researchgate.net This stronger intermolecular attraction requires more thermal energy to overcome, resulting in a systematic increase in the melting point (T_m) and thermal stability with increasing chain length. nih.govacs.org This trend is a well-established principle in the physical chemistry of lipids, polymers, and other long-chain organic molecules.
Table 3: Influence of Alkyl Chain Length on the Melting Point of Symmetrical N-Alkyl Alkylcarbamates This data is illustrative, based on established trends, to show the effect of chain length.
| Compound | Total Carbons (Alkyl Chains) | Representative Melting Point (T_m) |
| Dodecyl dodecylcarbamate | 24 | ~75 - 80 °C |
| Tetradecyl tetradecylcarbamate | 28 | ~83 - 88 °C |
| Hexadecyl hexadecylcarbamate | 32 | ~90 - 95 °C |
| This compound | 34 | ~95 - 105 °C |
| Octadecyl octadecylcarbamate | 36 | ~100 - 110 °C |
This trend underscores that the specific thermal properties of this compound are a direct consequence of its substantial molecular weight and the combined length of its two long alkyl substituents.
Self-Assembly and Supramolecular Organization
The self-assembly of long-chain alkyl carbamates is a phenomenon governed by a delicate interplay of non-covalent interactions. These interactions, primarily hydrogen bonding between the carbamate groups and van der Waals forces among the long alkyl chains, drive the molecules to organize into well-defined supramolecular structures. utk.edu The resulting architectures are of significant interest for the development of advanced materials such as organogels. utk.eduresearchgate.net
Formation of Layered and Lamellar Structures
A predominant feature of the self-assembly of molecules containing long alkyl chains, including certain carbamates, is the formation of layered or lamellar structures. researchgate.netoup.comacs.org This organization arises from the nanophase separation of the polar carbamate headgroups and the nonpolar alkyl tails. acs.org In many cases, these molecules arrange into bilayers where the alkyl chains are closely packed, and the carbamate groups form a central plane interacting via hydrogen bonds. acs.org
X-ray scattering is a primary technique used to elucidate these lamellar structures, with diffraction patterns often showing sharp, equally spaced peaks indicative of a well-ordered, repeating layered lattice. acs.orgtue.nlresearchgate.net The lamellar spacing can be influenced by the length of the alkyl chains; longer chains generally lead to an increase in the lamellar domain spacing. researchgate.netkuleuven.be In some systems, such as those involving N,N'-bis(n-alkyl)-naphthalenediimides terminated with octadecyl chains, double lamellar structures have been observed. acs.orgtue.nl The formation of these ordered assemblies is not limited to the bulk material but can also occur at interfaces, for instance, at the 1-phenyloctane/HOPG (highly oriented pyrolytic graphite) interface. tue.nl
The table below summarizes findings on lamellar structures in analogous long-chain molecules.
| Compound Type | Observed Structure | Key Findings | Citations |
| N,N'-bis(n-alkyl)-naphthalenediimides | Double lamellar structures | Lamellar spacing increases with the length of the alkyl spacer. | acs.orgtue.nlresearchgate.net |
| Poly(N-alkyl acrylamides) | Lamellar structures | Nanosegregation between the hydrophilic main chain and hydrophobic side chains drives the formation of lamellar structures, especially for alkyl chains with 8 or more carbons. | acs.org |
| Octadecylamine (B50001) | Layered stacking | Molecules arrange in structural bilayers with closely packed alkyl chains. | acs.org |
| Thymine (B56734) derivatives with long alkyl carbamate chains | Localized layer structures | Photodimerization is favored within the layered structures of thymine units and alkyl chains. | oup.com |
Hexagonal Packing of Alkyl Side Chains
The table below details the characterization techniques used to study these organized structures.
| Analytical Technique | Information Provided | Citations |
| X-ray Scattering (SAXS/WAXS) | Determination of lamellar spacing and crystal lattice parameters. | acs.orgtue.nlresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Identification of phase transitions, including melting temperatures which can show odd-even effects related to packing. | acs.orgiupac.org |
| Scanning Tunneling Microscopy (STM) | Visualization of 2D self-assembled monolayers and their repeating units at interfaces. | acs.orgtue.nl |
| Infrared (IR) Spectroscopy | Information on hydrogen bonding between carbamate groups and the conformational order of alkyl chains. | csic.es |
Microscopic Characterization of Assembled Structures (e.g., TEM, SEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable tools for visualizing the morphology of the supramolecular structures formed by the self-assembly of long-chain carbamates. und.edunih.govacs.org These techniques provide direct images of the resulting architectures, which can range from fibrous networks to ribbons, sheets, and prisms. utk.edu
For instance, studies on monosaccharide-derived carbamates that act as low-molecular-weight gelators have shown that effective gelators typically form long, narrow, and uniform fibrous networks, as observed by SEM and optical microscopy. nih.govacs.org Similarly, TEM analysis of self-assembled bi- and tri-carbamates has revealed the formation of two-dimensional nanosheets. und.edu The morphology of these structures is often dependent on the length of the alkyl chains and the conditions of self-assembly, such as the solvent used. utk.eduund.edu In the case of alkyl bicarbamate organogelators, SEM images have shown that the 3D network structures can be tuned from fibers and ribbons to sheets and prisms by varying the length of the side alkyl chains. utk.edu
Computational Chemistry and Theoretical Studies on Hexadecyl Octadecylcarbamate
Quantum Mechanical Studies
Quantum mechanical calculations offer a microscopic view of the electronic structure and properties of molecules. For a molecule like hexadecyl octadecylcarbamate, these studies can elucidate its reactivity and spectroscopic characteristics.
Electronic Structure Calculations (e.g., HOMO-LUMO Gaps, Charge Distribution)
Electronic structure calculations are fundamental to understanding the chemical behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.
For a molecule like this compound, the carbamate (B1207046) group (-OCONH-) would be the primary site of electronic activity due to the presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons. The long alkyl chains (hexadecyl and octadecyl) are electronically saturated and would have a lesser impact on the frontier molecular orbitals.
The charge distribution would be characterized by a higher electron density around the oxygen and nitrogen atoms of the carbamate linkage, making them nucleophilic centers. The carbonyl carbon, in contrast, would be electrophilic.
Table 1: Theoretical Electronic Properties of a Model Carbamate
| Property | Theoretical Value/Description | Significance |
| HOMO Energy | Primarily localized on the N and non-carbonyl O atoms of the carbamate group. | Region of the molecule most likely to donate electrons in a reaction. |
| LUMO Energy | Primarily localized on the C=O group. | Region of the molecule most likely to accept electrons in a reaction. |
| HOMO-LUMO Gap | Expected to be relatively large. | Indicates high chemical stability and low reactivity of the molecule under normal conditions. |
| Charge Distribution | - Negative partial charges on O and N atoms.- Positive partial charge on the carbonyl C atom. | Dictates the molecule's interaction with other polar molecules and its susceptibility to nucleophilic or electrophilic attack. |
Vibrational Frequency Calculations for Spectroscopic Assignments
Vibrational frequency calculations are a powerful tool for interpreting infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as stretching, bending, and twisting of bonds.
For this compound, the most characteristic vibrations would be associated with the carbamate group. These include the N-H stretch, the C=O stretch, and various C-N and C-O stretching and bending modes. The long alkyl chains would give rise to a series of C-H stretching and bending vibrations.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups in a Model Carbamate
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300-3500 |
| C-H (alkyl) | Stretch | 2850-3000 |
| C=O | Stretch | 1680-1750 |
| C-N | Stretch | 1200-1350 |
| C-O | Stretch | 1000-1200 |
Reaction Path Calculations and Activation Barriers
Reaction path calculations can map out the energetic landscape of a chemical reaction, identifying transition states and calculating the activation energy required for the reaction to occur. For this compound, potential reactions of interest could include its hydrolysis or thermal decomposition.
The hydrolysis of the carbamate bond would likely proceed through a nucleophilic attack of a water molecule on the electrophilic carbonyl carbon. Computational studies could model this process to determine the energy barrier and the structure of the transition state, providing insights into the compound's stability in aqueous environments.
Molecular Simulations and Modeling
While quantum mechanics provides detailed electronic information, molecular simulations are better suited for studying the dynamic behavior of large molecules and their assemblies.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions.
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. For a long-chain molecule like this compound, MD simulations would be invaluable for understanding its flexibility and how it packs in a condensed phase.
The two long alkyl chains would exhibit significant conformational freedom, capable of adopting various folded and extended structures. The nature of these conformations would be influenced by temperature and the surrounding medium. Intermolecular interactions would be dominated by van der Waals forces between the alkyl chains and hydrogen bonding involving the N-H and C=O groups of the carbamate linkage. These interactions are crucial for the material properties of the compound.
Coarse-Grained Simulations for Supramolecular Assembly Prediction
For studying large-scale phenomena like the formation of micelles, bilayers, or other aggregates, all-atom MD simulations can be computationally expensive. Coarse-grained (CG) simulations, where groups of atoms are represented as single "beads," offer a more efficient alternative.
In a CG model of this compound, the long alkyl tails could be represented by a few hydrophobic beads, while the polar carbamate headgroup would be represented by a hydrophilic bead. Such a model would be well-suited to predict the self-assembly behavior of this amphiphilic molecule in different solvents, determining whether it forms micelles, reverse micelles, or other supramolecular structures.
Crystal Structure Prediction and Polymorphism Modeling
The prediction of the crystal structure of a given organic molecule is a significant theoretical challenge with substantial practical implications in fields like pharmaceuticals and materials science. nih.gov For a molecule such as this compound, which is characterized by its long, flexible alkyl chains, computational methods offer a pathway to understanding its solid-state properties. Methodologies for crystal structure prediction (CSP) have advanced significantly, enabling the exploration of potential crystal packing arrangements and the identification of likely polymorphs. nih.gov
The process of CSP for an organic molecule like this compound typically begins with an exploration of the conformational landscape of the isolated molecule. Due to the flexibility of the hexadecyl and octadecyl chains, a multitude of conformers can exist. These conformers are then used as building blocks for generating a vast number of trial crystal structures within common space groups.
Methodologies for theoretical crystal structure prediction aim to identify the most stable crystal structures by exploring the lattice energy surface. rsc.org This search often involves generating hundreds of thousands of potential crystal structures. rsc.org Advanced approaches merge ab initio total-energy calculations with specialized evolutionary algorithms. arxiv.org These methods can predict the most stable crystal structure and a variety of low-energy metastable structures for a given compound under specific conditions, without needing experimental data as input. arxiv.org
The energy of these generated crystal structures is typically evaluated and ranked using a hierarchical approach. Initially, computationally less expensive methods like molecular mechanics with force fields are employed to rank the structures. Subsequently, the most promising low-energy structures are subjected to more accurate, but computationally intensive, quantum mechanical calculations, such as density functional theory (DFT).
The table below outlines the typical steps and computational methods involved in the crystal structure prediction of a flexible molecule like this compound.
| Step | Description | Computational Methods |
| 1. Conformational Analysis | Identification of low-energy conformers of the isolated molecule. | Molecular Mechanics, DFT |
| 2. Crystal Packing Generation | Generation of a large number of trial crystal structures using the identified conformers. | Evolutionary Algorithms, Random Search |
| 3. Energy Minimization | Optimization of the geometry of the trial crystal structures. | Force Fields, Semi-empirical methods rsc.org |
| 4. Lattice Energy Ranking | Ranking of the optimized structures based on their calculated lattice energies. | DFT, Ab initio methods |
| 5. Polymorph Analysis | Analysis of the low-energy structures to identify potential polymorphs and their relative stabilities. | Free Energy Calculations |
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration. Different polymorphs can exhibit distinct physical properties. Modeling polymorphism involves calculating the relative free energies of the predicted crystal structures at different temperatures and pressures. This allows for the construction of a phase diagram, indicating which polymorph is most stable under specific conditions.
Machine Learning Approaches in Carbamate Chemistry Research
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemical research, and the study of carbamates is no exception. These computational techniques are being increasingly applied to accelerate the discovery of new carbamate-containing molecules, predict their properties, and understand their chemical behavior. researchgate.netnih.gov
One of the significant applications of machine learning in carbamate chemistry is in drug discovery. For instance, generative AI models have been successfully combined with structure-based drug design to discover novel inhibitors of biological targets. nih.gov These models can navigate the vast chemical space to propose new molecules with desired properties. researchgate.net In one such approach, a generative AI engine was used in an iterative cycle of design, synthesis, testing, and analysis to accelerate the discovery of a potent series of carbamate inhibitors for a specific protein target. nih.gov This process was guided by physics-based affinity predictions and machine learning models for predicting pharmacokinetic properties. nih.gov
Machine learning models are also being developed to predict various chemical properties of carbamates. For example, atom-based machine learning approaches can estimate the nucleophilicity and electrophilicity of molecules. rsc.org These models, trained on quantum chemistry-derived data, can be used to assess the chemical stability of carbamates towards reactions like hydrolysis. rsc.org The ability to predict such reactivity can guide the design of more stable carbamate compounds. rsc.org
The table below summarizes some of the applications of machine learning in carbamate chemistry research.
| Application Area | Machine Learning Technique | Research Goal |
| Drug Discovery | Generative AI, Reinforcement Learning researchgate.net | Design of novel carbamate-based enzyme inhibitors. nih.gov |
| Property Prediction | Atom-based ML, Graph-based signatures | Estimation of hydrolysis rates, pharmacokinetic properties rsc.orgmdpi.com |
| Reaction Prediction | ML on reaction databases | Filtering retrosynthetic routes and predicting reaction outcomes. rsc.org |
Furthermore, machine learning platforms are available that can predict a range of pharmacokinetic properties of small molecules, including carbamates, based on their chemical structure. mdpi.com These platforms use models built on large datasets of experimental data to make in silico predictions, which can help in the early stages of drug development to select candidates with favorable profiles.
The integration of machine learning into carbamate research represents a significant step forward, enabling a more data-driven and efficient approach to the design and development of new functional molecules.
Functionalization and Derivatization of Hexadecyl Octadecylcarbamate for Advanced Applications Research
Synthesis of Hexadecyl Octadecylcarbamate Derivatives
The synthesis of derivatives of this compound is a key area of research aimed at tailoring its properties for specific, advanced applications. This involves strategic modifications to its molecular structure, including altering the length and branching of its alkyl chains, introducing new functional groups, and using the carbamate (B1207046) moiety as a building block for larger polymeric structures.
Modification of Alkyl Chain Lengths and Branching
The physical and chemical properties of long-chain carbamates are significantly influenced by the length and branching of their alkyl chains. By systematically varying these features, researchers can fine-tune the compound's characteristics for different uses.
Altering Alkyl Chain Length:
The synthesis of carbamates with varying alkyl chain lengths can be achieved through several methods. A common approach involves the reaction of an isocyanate with an alcohol of a desired chain length. For instance, octadecyl isocyanate can be reacted with a series of linear alcohols (e.g., from C7 to C12) to produce a range of carbamates with different side-chain lengths. acs.org This method allows for a systematic investigation of how chain length affects properties like gelation, with studies showing that gelation is often only possible within a specific range of alkyl chain lengths. acs.org For example, in one study, thermoreversible organogels were successfully prepared from carbamates with alkyl side chains ranging from 7 to 12 carbons in length. acs.org Beyond this range, the compounds tended to crystallize rather than form gels. acs.org
Another synthetic strategy involves the reaction of a chloroformate with an amine. For example, cholesteryl chloroformate can be reacted with various amines to produce a diverse range of carbamate derivatives. orientjchem.org The choice of the amine, with its specific alkyl chain, directly determines the final structure of the carbamate.
Introducing Alkyl Chain Branching:
The introduction of branching into the alkyl chains of carbamates can have a profound impact on their physical properties, including their melting points, solubility, and self-assembly behavior. Branched chains can disrupt the regular packing of molecules, which can lower melting points and increase solubility compared to their linear counterparts. rsc.org
Synthesis of branched-chain carbamates can be accomplished by using branched starting materials. For example, reacting an isocyanate with a branched alcohol or a chloroformate with a branched amine will yield a carbamate with a branched alkyl chain. Studies on fatty acids have shown that branched-chain derivatives, such as iso and anteiso fatty acids, exhibit different monolayer morphologies and packing densities compared to their straight-chain analogues. rsc.org Similar principles apply to long-chain carbamates, where the introduction of branching can be used to control their self-assembly into specific nanostructures. rsc.org
The table below summarizes the effect of alkyl chain modification on the properties of carbamates based on various research findings.
| Modification | Synthetic Approach | Effect on Properties |
| Varying Chain Length | Reaction of octadecyl isocyanate with different linear alcohols. acs.org | Influences gelation ability, with an optimal range for gel formation. acs.org Affects transition temperatures of gels. acs.org |
| Introducing Branching | Use of branched alcohols or amines in the carbamate synthesis. | Disrupts molecular packing, potentially lowering melting points and increasing solubility. rsc.org Alters self-assembly behavior and monolayer morphology. rsc.org |
Introduction of Diverse Functional Moieties
The versatility of this compound can be significantly expanded by introducing a wide array of functional moieties into its structure. This functionalization allows for the creation of derivatives with tailored chemical reactivity, optical properties, and biological activity.
A primary method for introducing new functionalities is through the derivatization of the carbamate's core structure or its alkyl chains. This can be achieved by using starting materials that already contain the desired functional group. For instance, the synthesis of carbamate-functionalized nonlinear optical (NLO) chromophores has been accomplished by reacting carbamate-substituted alkynes with electron acceptors. nih.gov The carbamate group in these molecules acts as an electron donor, and its properties can be tuned by modifying the side chains. nih.gov
Another approach involves the post-synthesis modification of the carbamate molecule. For example, if the alkyl chains contain reactive sites, such as double bonds, these can be used for further chemical transformations. Cross-metathesis reactions of unsaturated fatty acid-derived carbamates have been used to prepare monomers for the synthesis of renewable polyamides. rsc.org
Furthermore, the carbamate linkage itself can be part of a larger functional system. For example, carbamate derivatives of cholesterol have been synthesized by reacting cholesteryl chloroformate with various amines, amides, and semicarbazides. orientjchem.org These derivatives incorporate diverse functional groups, such as amides and sulfur-containing moieties, which can impart specific biological or material properties. orientjchem.org The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate these reactions and improve yields. orientjchem.org
The introduction of functional groups can also be used to create stimuli-responsive materials. For example, switchable surfactants have been designed based on carbamates that can reversibly change their structure in response to external triggers like CO2 or changes in pH. chalmers.se
The table below provides examples of functional moieties that can be introduced into carbamates and the resulting properties.
| Functional Moiety | Synthetic Strategy | Potential Applications/Properties |
| Alkynes | Sonogashira cross-coupling of iodoarenes with alkynes. nih.gov | Nonlinear optics, "click" chemistry. nih.gov |
| Amides/Semicarbazides | Reaction of chloroformates with amides or semicarbazides. orientjchem.org | Biomaterials, drug delivery. orientjchem.org |
| Aryl Groups | Use of aromatic amines or alcohols in carbamate synthesis. | Modified electronic and optical properties. nih.gov |
| Sulfur-containing groups | Reaction of chloroformates with sulfur-containing amines. orientjchem.org | Potential for metal chelation, unique reactivity. orientjchem.org |
Polymerization and Copolymerization Strategies for Carbamate-Containing Macromolecules (e.g., Poly(vinyl n-octadecyl carbamate))
The carbamate functional group serves as a valuable building block for the synthesis of a wide range of polymers and copolymers. These macromolecules, often referred to as polyurethanes or polycarbamates, can exhibit a diverse set of properties depending on the specific monomers and polymerization methods employed. A notable example is poly(vinyl n-octadecyl carbamate) (PVODC), a comb-like polymer with long alkyl side chains. researchgate.net
Synthesis of Poly(vinyl n-octadecyl carbamate) (PVODC):
PVODC is typically synthesized through the polymerization of vinyl n-octadecyl carbamate monomers. evitachem.com The monomer itself can be prepared by reacting n-octadecylamine with a suitable reagent like phosgene (B1210022) or, more commonly, by reacting polyvinyl alcohol (PVA) with octadecyl isocyanate (ODI). researchgate.netevitachem.com The latter method allows for the grafting of the long octadecyl carbamate side chains onto the PVA backbone. researchgate.net
The polymerization of the vinyl n-octadecyl carbamate monomer can be initiated using radical initiators or through controlled polymerization techniques like atom transfer radical polymerization (ATRP). evitachem.com The reaction conditions, including temperature, solvent, and initiator concentration, are crucial for controlling the molecular weight and distribution of the resulting polymer. evitachem.com Post-polymerization, the product is typically purified to remove unreacted monomers and by-products. evitachem.com
Copolymerization Strategies:
To further tailor the properties of carbamate-containing macromolecules, copolymerization with other monomers is a common strategy. For instance, copolymers of vinyl n-octadecyl carbamate can be prepared to modify properties such as hydrophobicity, thermal stability, and mechanical strength. evitachem.com The choice of comonomer will dictate the final properties of the copolymer.
Structure and Properties of Carbamate-Containing Macromolecules:
The unique structure of polymers like PVODC, with a flexible backbone and long, hydrophobic side chains, gives rise to interesting properties. evitachem.com The long alkyl side chains can crystallize and form ordered lamellar structures, which significantly influences the material's thermal and mechanical behavior. researchgate.netresearchgate.net These polymers are often used as non-silicone release agents due to their low surface energy and hydrophobic nature. researchgate.netdntb.gov.ua The release properties can be tuned by controlling the degree of substitution of the alkyl side chains on the polymer backbone. researchgate.net
The table below outlines key aspects of the polymerization of carbamate-containing macromolecules.
| Polymerization Strategy | Monomers/Reactants | Key Properties of Resulting Polymer |
| Homopolymerization of PVODC | Vinyl n-octadecyl carbamate or Poly(vinyl alcohol) and octadecyl isocyanate. researchgate.netevitachem.com | Hydrophobicity, thermal stability, crystalline side chains, low surface energy. researchgate.netevitachem.com |
| Copolymerization | Vinyl n-octadecyl carbamate and other vinyl monomers. | Tunable properties based on the comonomer, such as modified mechanical strength or solubility. |
Structure-Function Relationships in Engineered Carbamate Systems
The performance of engineered carbamate systems is intrinsically linked to their molecular structure. By strategically modifying the chemical architecture of carbamates, it is possible to control their self-assembly, rheological behavior, and interfacial properties, thereby tailoring them for specific advanced applications.
Influence of Derivatization on Self-Assembly and Rheological Behavior
The self-assembly of carbamate derivatives into supramolecular structures is a key determinant of their macroscopic properties, particularly their ability to form gels and other organized materials. The nature of the alkyl chains and the presence of other functional groups play a crucial role in directing this self-assembly process.
Effect of Alkyl Chain Structure:
The length and branching of the alkyl chains in long-chain carbamates significantly influence their self-assembly and, consequently, their rheological properties. For instance, studies on low-molecular-weight organogelators based on carbamates have shown that the gelation ability is highly dependent on the alkyl side chain length. acs.org In one study, gelation was only observed for carbamates with alkyl chains containing between 7 and 12 carbon atoms. acs.org Shorter or longer chains resulted in either no gelation or crystallization. acs.org The transition temperatures of these gels also increase with increasing alkyl chain length. acs.org
Branching in the alkyl chain can disrupt the ordered packing of the carbamate molecules, which can affect their self-assembly into fibrous networks, a common feature of organogels. rsc.org This disruption can lead to changes in the viscoelastic properties of the resulting gels.
Role of Functional Groups:
The introduction of functional groups that can participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, can strongly influence the self-assembly process. researchgate.net For example, the carbamate group itself can form hydrogen bonds, which are often a driving force for the formation of the fibrous networks in organogels. researchgate.net The presence of aromatic rings can introduce π-π stacking interactions, further stabilizing the self-assembled structures. researchgate.net
The rheological behavior of these systems, which describes their flow and deformation properties, is a direct consequence of the underlying self-assembled network. The strength and connectivity of this network determine the gel's stiffness (storage modulus, G') and viscosity (loss modulus, G''). mdpi.com Derivatization that leads to stronger or more extensive networks will result in gels with higher G' values.
The table below summarizes the influence of derivatization on the self-assembly and rheological behavior of carbamate systems.
| Derivatization | Effect on Self-Assembly | Impact on Rheological Behavior |
| Altering Alkyl Chain Length | Controls the ability to form fibrous networks and the stability of the self-assembled structures. acs.org | Affects gel transition temperatures and the viscoelastic properties of the gel. acs.org |
| Introducing Alkyl Chain Branching | Can disrupt molecular packing and alter the morphology of the self-assembled aggregates. rsc.org | May lead to changes in gel strength and viscosity. |
| Adding Functional Groups (e.g., aromatic rings) | Introduces additional non-covalent interactions (e.g., π-π stacking), leading to more stable and ordered self-assembly. researchgate.net | Can result in stronger gels with higher storage moduli. |
Tailoring Interfacial Properties through Structural Modification
The behavior of carbamates at interfaces, such as the air-water or oil-water interface, is critical for their application as surfactants, emulsifiers, and coatings. By modifying their molecular structure, it is possible to precisely control their interfacial properties.
Amphiphilicity and Surface Activity:
The amphiphilic nature of carbamates, arising from the combination of a polar carbamate headgroup and a nonpolar alkyl tail, is the basis for their surface activity. The balance between the hydrophilic and hydrophobic parts of the molecule determines its effectiveness in reducing surface and interfacial tension.
The length of the hydrophobic alkyl chain is a key parameter. Generally, increasing the chain length enhances the hydrophobicity of the molecule, which can lead to a lower critical micelle concentration (CMC) and greater surface activity, up to a certain point. However, very long chains may lead to poor water solubility, limiting their effectiveness as surfactants.
Switchable Surfactants:
A particularly innovative approach to tailoring interfacial properties involves the design of "switchable" carbamate surfactants. chalmers.se These molecules can undergo a reversible chemical change in response to an external stimulus, such as the addition or removal of CO2 or a change in pH, which in turn alters their interfacial properties. chalmers.se For example, a diamine can react with CO2 to form an anionic carbamate, which is surface-active. chalmers.se Upon removal of the CO2, the molecule reverts to its less surface-active amine form. chalmers.se This switchable behavior allows for the dynamic control of emulsions and dispersions.
Coatings and Adhesion:
In the context of coatings, such as release liners for pressure-sensitive adhesives, the interfacial properties of carbamate-based polymers are paramount. google.comtandfonline.com Poly(vinyl n-octadecyl carbamate) (PVODC), for example, is used as a low-adhesion backsize coating. google.com Its effectiveness is attributed to the low surface energy provided by the long, crystalline octadecyl side chains. researchgate.net
The interaction between the carbamate coating and the adhesive can be tailored by modifying the chemical structure of the carbamate polymer. For instance, the presence of basic urethane (B1682113) groups in the polymer can lead to acid-base interactions with acidic components in the adhesive, which can increase the peel force. tandfonline.com By controlling the composition and structure of the carbamate polymer, the adhesion properties can be finely tuned.
The table below highlights how structural modifications can be used to tailor the interfacial properties of carbamates.
| Structural Modification | Effect on Interfacial Properties | Application |
| Varying Alkyl Chain Length | Alters the hydrophilic-lipophilic balance (HLB), affecting surface activity and CMC. | Surfactants, emulsifiers. |
| Introducing Switchable Moieties | Allows for reversible changes in surface activity in response to external stimuli. chalmers.se | "Smart" emulsions, reversible coloring. chalmers.se |
| Controlling Side Chain Crystallinity in Polymers | Influences the surface energy and release properties of coatings. researchgate.net | Low-adhesion coatings, release liners. researchgate.netgoogle.com |
| Incorporating Interacting Functional Groups | Modifies the adhesive forces at the interface between the carbamate and another material. tandfonline.com | Adhesion promoters or release agents. tandfonline.com |
Advanced Materials Research Applications
The unique molecular structure of this compound, characterized by long alkyl chains and a central carbamate linkage, has prompted its investigation in various advanced materials research applications. These studies leverage the compound's ability to self-assemble, act as a surface modifier, and influence the properties of formulations in which it is incorporated.
Urethane Waxes in Advanced Additive Manufacturing (3D Printing) Formulations
Urethane waxes, including long-chain carbamates like this compound, are emerging as valuable components in the formulation of materials for advanced additive manufacturing, commonly known as 3D printing. Their incorporation can significantly influence the rheological properties, thermal behavior, and final characteristics of the printed objects.
In the realm of UV-curable hot melt compositions for 3D printing, specific urethane waxes have been identified as key ingredients. For instance, 1-hexadecyl-N-octadecyl carbamate has been cited in patent literature for its use in such formulations. researchgate.net These waxes are often used in combination with other components like reactive oligomers and photoinitiators to create materials with desired melt and freeze points, as well as specific viscosity at dispensing temperatures. researchgate.net The presence of urethane waxes contributes to the phase change behavior of the material, which is crucial for jetting and layer deposition in certain 3D printing technologies.
While the direct application of this compound in powder bed fusion (PBF) processes like selective laser sintering (SLS) is not extensively documented, the use of various polymeric powders, including thermoplastic polyurethanes (TPU), is well-established. v-sure.euresearchgate.netacs.org These processes rely on the precise melting and fusion of powder particles to build up an object layer by layer. rsc.orgrsc.orggoogle.com The addition of wax-like components can potentially influence powder flowability, sintering behavior, and the mechanical properties of the final part. Given the waxy nature of this compound, it is conceivable that it could be explored as a flow aid or a binder in composite powder formulations for PBF, although specific research in this area is yet to be widely published.
Another significant application of waxes in 3D printing is in the creation of castable wax patterns for investment casting. Current time information in Nyong-et-Kellé, CM.smooth-on.comomniwax.net In this process, a wax model is 3D printed and then used to create a ceramic mold. The wax is subsequently melted and burned out, leaving a cavity for metal casting. smooth-on.comomniwax.net Urethane-based materials, such as urethane dimethacrylate, are already employed in castable wax resins due to their clean burnout properties and ability to produce high-resolution patterns. smooth-on.comomniwax.net The characteristics of this compound suggest its potential as an additive in these formulations to modify properties such as melting temperature, viscosity, and dimensional stability of the printed patterns.
Table 1: Potential Roles of this compound in 3D Printing Formulations
| 3D Printing Technology | Potential Role of this compound | Relevant Research Findings for Related Materials |
| UV-Curable Hot Melt | Component in phase-change ink formulations. | Mentioned in a patent for use in combination with other urethane waxes in UV-curable hot melt compositions. researchgate.net |
| Powder Bed Fusion (SLS/PBF) | Potential as a flow aid or binder in powder formulations. | Thermoplastic polyurethanes are widely used; waxes can influence powder behavior. v-sure.euresearchgate.netacs.org |
| Investment Casting Patterns | Additive to modify melting point, viscosity, and dimensional stability. | Urethane-based resins are used for clean burnout and high resolution. smooth-on.comomniwax.net |
Development of Supramolecular Gels and Organogels with Tunable Properties
The self-assembly of low molecular weight organogelators (LMWGs) into three-dimensional networks that can immobilize organic solvents has led to the development of supramolecular gels and organogels with a wide range of potential applications. The formation of these gels is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. utk.eduresearchgate.net
Long-chain carbamates are a class of molecules that have been investigated as effective organogelators. researchgate.netnih.gov The carbamate group provides a site for hydrogen bonding, while the long alkyl chains contribute to van der Waals interactions. rsc.orgutk.edu Research on various carbamate-based gelators has shown that the length of the alkyl chains plays a crucial role in their gelation ability. nih.gov For some carbamates, gelation is only possible up to a certain alkyl chain length, beyond which crystallization becomes the dominant process. nih.gov
This compound, with its two long alkyl chains (C16 and C18), possesses the key structural features required for an effective organogelator. The hydrogen bonding between the N-H and C=O groups of the carbamate moiety, coupled with the significant van der Waals interactions between the long alkyl chains, can lead to the formation of fibrous networks that entrap solvent molecules, resulting in gel formation.
The properties of these organogels can often be tuned by external stimuli such as temperature, mechanical stress, or the introduction of specific chemical species. utk.edu This responsiveness makes them attractive for applications in areas such as sensing, drug delivery, and materials science. The thermoreversible nature of many organogels, where they transition from a gel to a sol upon heating and reform upon cooling, is a particularly useful characteristic. nih.gov
While specific studies on the gelation properties of this compound are not widely available, the extensive research on analogous long-chain carbamates and other urethane-based compounds provides a strong basis for predicting its behavior. acs.orgrsc.org It is anticipated that this compound would be capable of forming stable organogels in a variety of organic solvents, with the potential for tunable properties based on solvent choice and temperature.
Investigation as Non-Silicone Release Agents and Surface Modifiers
In many industrial applications, release agents are crucial for preventing adhesion between surfaces. While silicone-based release agents are widely used, there is a growing interest in non-silicone alternatives due to concerns about silicone migration and contamination in certain applications.
Polyvinyl octadecyl carbamate (PVODC), a polymer with repeating units containing the octadecyl carbamate side chain, has been extensively studied and used as a non-silicone release agent, particularly for pressure-sensitive tapes and labels. researchgate.netmayzo.comichemco.itmayzo.comadhesivesmag.com The long octadecyl chains in PVODC are believed to orient at the surface, creating a low-energy, non-stick interface. researchgate.net
Given the structural similarity, this compound is a promising candidate for investigation as a non-silicone release agent and surface modifier. As a smaller molecule, it could be applied as a coating from solution or a melt. The long hexadecyl and octadecyl chains would be expected to form a highly ordered, low-energy surface, imparting release properties.
Research on PVODC has shown that the degree of substitution of the carbamate groups along the polymer backbone influences the release performance. researchgate.net This suggests that the packing and orientation of the alkyl chains are critical. For this compound, its ability to form well-ordered layers on a substrate would be a key determinant of its effectiveness as a release agent.
The mechanism of release for such long-chain alkyl compounds is attributed to the low surface energy presented by the closely packed methyl groups at the end of the alkyl chains. This creates a surface to which adhesives and other materials have very low adhesion.
Table 2: Comparison of Polyvinyl Octadecyl Carbamate (PVODC) and this compound as Potential Release Agents
| Property | Polyvinyl Octadecyl Carbamate (PVODC) | This compound (Hypothesized) |
| Chemical Structure | Polymer with octadecyl carbamate side chains. mayzo.com | Small molecule with a central carbamate and two long alkyl chains. |
| Application Method | Applied as a coating from solution or dispersion. mayzo.comadhesivesmag.com | Could be applied from solution or as a melt coating. |
| Mechanism of Release | Formation of a low-energy surface by the long alkyl chains. researchgate.net | Expected to form a low-energy surface via self-assembly of the long alkyl chains. |
| Key Advantage | Effective non-silicone release agent. ichemco.it | Potential for forming highly ordered, crystalline release surfaces. |
Applications in Conductive Ink Formulations
Conductive inks are essential materials for printed electronics, enabling the fabrication of flexible circuits, sensors, and antennas. researchgate.net These inks typically consist of a conductive filler (such as silver flakes or carbon nanoparticles), a binder, a solvent, and various additives. researchgate.net The binder plays a crucial role in providing adhesion to the substrate, ensuring the mechanical integrity of the printed features, and dispersing the conductive particles. google.com
Polyurethanes are a class of polymers that have been explored as binders in conductive ink formulations due to their good adhesion, flexibility, and chemical resistance. google.comgoogle.com Waxes are also sometimes included in ink formulations to modify their rheological properties and to act as anti-blocking agents. tianswax.com
While there is no direct mention of this compound in the literature on conductive inks, its urethane (carbamate) functionality and waxy nature suggest its potential as an additive in such formulations. It could potentially serve multiple functions:
Binder/Co-binder: The carbamate groups could contribute to adhesion to various substrates, while the long alkyl chains could provide flexibility to the printed conductive traces.
Rheology Modifier: As a wax, it could influence the viscosity and flow behavior of the ink, which is critical for printing processes like screen printing and inkjet printing.
Dispersing Aid: The amphiphilic nature of the molecule might aid in the dispersion and stabilization of conductive particles within the ink formulation.
One patent related to conductive inks lists a variety of ammonium (B1175870) carbamates as possible components, indicating that carbamate functionalities are considered in this field. google.com The specific choice of a long-chain carbamate like this compound could be motivated by a desire to impart specific properties such as hydrophobicity or improved flexibility to the final conductive film. Further research would be needed to evaluate its performance in terms of conductivity, adhesion, and long-term stability in conductive ink formulations.
Biological Research Contexts (Focus on mechanistic and structural studies)
The carbamate functional group is a prevalent motif in a wide array of biologically active molecules, including drugs and prodrugs. nih.govacs.orgsci-hub.seresearchgate.net Its structural and electronic properties make it a valuable tool in medicinal chemistry and chemical biology for probing biological systems.
Investigating Signal Transduction Pathways via Carbamate Analogs
Signal transduction pathways are complex networks of molecular interactions that govern cellular responses to external and internal stimuli. nih.govnih.govbiorxiv.org Understanding the intricate mechanisms of these pathways is fundamental to deciphering cellular function and developing therapeutic interventions for various diseases.
A common strategy in chemical biology to study these pathways is the use of molecular probes and analogs of endogenous signaling molecules. Carbamate analogs have emerged as powerful tools in this context. researchgate.netnih.gov The carbamate group can serve as a stable and isosteric replacement for other functional groups, such as esters or amides, which may be susceptible to enzymatic hydrolysis. nih.govsci-hub.se This stability allows for the investigation of the binding and structural requirements of receptors and enzymes without the complication of metabolic degradation.
For instance, by replacing a labile ester linkage in a signaling molecule with a more robust carbamate, researchers can create a long-acting agonist or antagonist. This enables more precise studies of receptor activation or inhibition and their downstream effects on signaling cascades.
While there is no specific research detailing the use of this compound in signal transduction studies, the principles of using carbamate analogs are broadly applicable. The long alkyl chains of this compound would likely direct its interaction with hydrophobic pockets in proteins or lipid membranes. If a signaling protein of interest has a binding site that accommodates such long chains, a derivative of this compound could potentially be designed as a molecular probe.
The primary focus of such research would be on the mechanistic and structural aspects of protein-ligand interactions. For example, a carbamate analog could be used to:
Stabilize a specific protein conformation: The binding of the analog could lock the protein in an active or inactive state, allowing for structural determination by techniques like X-ray crystallography or cryo-electron microscopy.
Probe binding site architecture: By systematically modifying the structure of the carbamate analog (e.g., altering the length of the alkyl chains), researchers can map the steric and electronic requirements of the binding pocket.
Investigate the role of specific functional groups: The carbamate moiety itself can participate in hydrogen bonding and other non-covalent interactions, and its placement within a molecule can be used to understand the importance of these interactions for biological activity. nih.govsci-hub.se
Effects on Cell Development and Molecular Interactions of Related Carbamates
Carbamates, as a class of organic compounds, exhibit a wide range of biological activities and are capable of diverse molecular interactions that can significantly impact cell development and function. Their structural features allow them to modulate cellular processes through various mechanisms. nih.govacs.org Many carbamates are recognized for their cytotoxic and genotoxic effects, which can alter cellular processes. wisdomlib.org
At the molecular level, the carbamate group is a key structural motif that can participate in drug-target interactions. nih.gov It is often used as a stable surrogate for peptide bonds in medicinal chemistry, enhancing the ability of molecules to permeate cell membranes. nih.govacs.org The carbamate functionality can engage in hydrogen bonding, acting as both a hydrogen bond donor and acceptor, which allows for specific interactions with biological targets like enzymes and receptors. nih.govnih.gov This ability to modulate inter- and intramolecular interactions is a key feature of their biological activity. nih.govacs.org Furthermore, the structure of carbamates imposes a degree of conformational restriction, which can be crucial for precise binding to target sites. nih.govacs.org
The biological effects of carbamates are highly dependent on their specific chemical structure, including the nature of the alkyl or aryl groups attached. For instance, an increase in the length of an N-alkyl chain can influence inhibitory activity against specific enzymes. mdpi.com Some carbamates have been shown to affect cell signaling pathways, such as the Nrf2 pathway, which is involved in oxidative stress responses. nih.gov Depending on the compound, exposure duration, and cell type, carbamates can either activate or inhibit this pathway. nih.gov Short-term exposure may boost antioxidant defenses, while chronic exposure could lead to different outcomes in normal versus cancer cells. nih.gov This modulation occurs through direct binding to key proteins in the pathway, preventing their degradation and allowing for nuclear translocation and gene activation. nih.gov Certain carbamates can also induce the production of reactive oxygen species, leading to oxidative stress, which in turn can cause DNA damage and disrupt cell membrane integrity. researchgate.net
Some carbamates have been observed to cause changes in the levels of total serum lipids, glucose, and proteins, and to affect the activity of various enzymes in mammals. ekb.eg In some cases, carbamates can act as antimitotic agents, causing mitotic arrest and delay. who.int The N-terminal amino groups of valine residues in deoxyhemoglobin's α- and β-chains exist as carbamates, which helps to stabilize the protein. wikipedia.org This illustrates a natural role for the carbamate structure in fundamental biological processes.
Table 1: Summary of Molecular and Cellular Effects of Related Carbamates
nih.gov| Effect | Description | References |
|---|---|---|
| Modulation of Cell Signaling | Can activate or inhibit signaling pathways like Nrf2, impacting cellular response to oxidative stress. The effect (activation vs. inhibition) can depend on the specific carbamate, exposure time, and cell type. | |
| Enzyme Inhibition | Act as inhibitors for various enzymes, most notably serine hydrolases like acetylcholinesterase, by carbamylating the active site. |
Enzyme-Carbamate Interactions and Inhibition Mechanisms (General Principles)
A primary mechanism through which carbamates exert their biological effects is the inhibition of enzymes, particularly the class of serine hydrolases. nih.govstanford.edu The most well-studied example is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. nih.govnih.gov The general principles of this interaction serve as a model for understanding how carbamates can be designed to target various enzymes.
The inhibitory process is typically a multi-step reaction:
The nature of the inhibition can vary based on the carbamate's structure. acs.org While many carbamates are pseudo-irreversible inhibitors, some can act as purely reversible inhibitors, where they bind to the active site without forming a covalent bond. researchgate.net Conversely, some carbamates can form very stable covalent adducts, leading to effectively irreversible inhibition. nih.gov The selectivity and potency of carbamate inhibitors can be fine-tuned by modifying the chemical groups attached to the carbamate nitrogen and the leaving group. stanford.eduacs.orgacs.org For example, bulky hydrophobic groups on the carbamoyl (B1232498) nitrogen can enhance AChE inhibition, and the electronic properties of the leaving group can significantly affect the rate of the carbamylation reaction. mdpi.comresearchgate.net
Table 2: General Mechanism of Pseudo-Irreversible Enzyme Inhibition by Carbamates
researchgate.net| Step | Process | Description | Key Characteristics | References |
|---|---|---|---|---|
| 1 | Reversible Binding | The carbamate inhibitor binds non-covalently to the enzyme's active site. | Forms an initial enzyme-inhibitor (EI) complex. Governed by affinity constants. | |
| 2 | Carbamylation | The active site serine performs a nucleophilic attack on the carbamate's carbonyl carbon, forming a covalent bond. | Results in an inactive, carbamylated enzyme. A leaving group (often an alcohol or phenol) is released. |
Environmental Behavior and Transformation Studies of Carbamate Based Compounds
Abiotic Transformation Processes
Abiotic transformation processes, including hydrolysis, photolysis, and chemical oxidation/reduction, are critical in determining the environmental persistence of organic compounds.
Hydrolysis Kinetics and Mechanisms under Varied Environmental Conditions
No studies on the hydrolysis kinetics and mechanisms of Hexadecyl octadecylcarbamate under varied environmental conditions (e.g., pH, temperature) are currently available in the public domain.
Photolytic Degradation Pathways and Quantum Yields
There is no available information regarding the photolytic degradation pathways or quantum yields for this compound.
Chemical Oxidation and Reduction Pathways
Specific data on the chemical oxidation and reduction pathways of this compound are not documented in the scientific literature.
Biotic Transformation and Biodegradation
Biotic processes, mediated by microorganisms, are fundamental to the breakdown of many organic chemicals in the environment.
Aerobic and Anaerobic Transformation in Soil and Sediment Systems
There are no published studies investigating the aerobic or anaerobic transformation of this compound in soil and sediment systems.
Microbial Metabolism Pathways and Metabolite Identification
Information on the microbial metabolism pathways and the identification of metabolites resulting from the biodegradation of this compound is not available.
Environmental Distribution and Mobility
The environmental distribution and mobility of this compound are governed by its physicochemical properties, primarily its high molecular weight and predicted low water solubility and vapor pressure. These characteristics strongly suggest that its movement through soil, water, and air is limited.
Adsorption, Desorption, and Leaching Behavior in Soil and Aquatic Matrices
The behavior of this compound in soil and aquatic environments is expected to be dominated by strong adsorption to organic matter and sediment. mdpi.com Compounds with long alkyl chains exhibit significant hydrophobic character, leading them to partition preferentially from water into solid phases like soil organic carbon and sediment. mdpi.compublish.csiro.auca.gov This strong binding affinity implies that once introduced into the environment, this compound would be largely immobile.
The process of adsorption is driven by hydrophobic interactions between the long C16 and C18 alkyl chains and the organic components of soil and sediment. publish.csiro.au Desorption is consequently expected to be a slow and limited process. This strong sorption behavior significantly reduces the potential for leaching into groundwater. epa.govconcawe.eu Chemicals with high affinity for soil particles are less likely to be transported vertically through the soil profile with infiltrating water. epa.gov While specific studies on carbamates like carbofuran (B1668357) have shown mobility and leaching potential, these are typically smaller, more water-soluble molecules, and their behavior is not directly comparable to a large, hydrophobic compound like this compound. researchgate.net
Due to the absence of direct experimental data for this compound, the following table presents typical soil organic carbon-water (B12546825) partitioning coefficients (Koc) for other long-chain, non-polar compounds to illustrate the expected strong adsorption.
Table 1: Illustrative Adsorption Coefficients (Koc) for Long-Chain Hydrophobic Compounds This table is for illustrative purposes, as no specific data for this compound was found.
| Compound Class | Typical Log Koc Range | Implied Mobility |
|---|---|---|
| Long-Chain Alkanes (>C16) | 4.5 - 6.5 | Low to Immobile |
| High Molecular Weight PAHs | 5.0 - 7.0 | Immobile |
Volatilization and Atmospheric Fate
Volatilization of this compound from soil or water surfaces is predicted to be negligible. scispace.com High molecular weight organic compounds, particularly those with long alkyl chains, possess very low vapor pressures, which limits their ability to transition into the gaseous phase. unimib.itcdc.gov Studies on other persistent organic pollutants (POPs) with high molecular weights show that volatilization fluxes are generally low and that such compounds tend to remain in the soil or sediment. unimib.it
In the unlikely event that this compound does enter the atmosphere, its fate would likely be governed by reactions with hydroxyl (OH) radicals. researchgate.netnih.gov This is the primary degradation pathway for long-chain alkanes in the atmosphere. researchgate.netnih.govresearchgate.net These reactions would lead to the formation of various oxygenated products. researchgate.net However, given the low potential for volatilization, the atmospheric concentration and subsequent deposition of this compound are expected to be minimal. uva.es
Advanced Analytical Methodologies for Environmental Monitoring
The detection and quantification of this compound in complex environmental samples pose a challenge due to its expected low concentrations and non-polar nature. Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity.
Trace Analysis of Carbamate (B1207046) Residues in Complex Environmental Samples
The analysis of trace levels of this compound would necessitate a multi-step process involving efficient extraction, cleanup, and sensitive instrumental detection. Given its non-polar, hydrophobic structure, the most suitable analytical approach would likely be gas chromatography (GC) coupled with mass spectrometry (MS). ncsu.edursc.org
The analytical workflow would begin with solvent extraction from the environmental matrix (e.g., soil, sediment, or water). For solid samples, techniques like Soxhlet extraction or pressurized liquid extraction would be appropriate. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a non-polar sorbent (such as C18) would be used to isolate the compound. nih.gov
Following extraction, a cleanup step is often required to remove interfering co-extracted substances from the complex matrix. This can be achieved using column chromatography with adsorbents like silica (B1680970) gel or alumina.
Instrumental analysis by GC-MS would provide both separation and identification. rsc.org The gas chromatograph separates the target analyte from other compounds in the extract based on its boiling point and polarity, while the mass spectrometer provides definitive identification based on its mass spectrum and fragmentation pattern. For trace-level quantification, operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode would enhance sensitivity and selectivity. rsc.org While specific methods for many carbamate pesticides exist, they often rely on liquid chromatography (LC) due to the thermal instability of some carbamates. epa.govnih.gov However, for a large, non-polar, and likely more thermally stable molecule like this compound, GC-MS is a more probable technique. ncsu.edu
Table 2: General Analytical Approach for Trace Analysis of Long-Chain Non-Polar Compounds This table outlines a probable methodology, as no specific validated method for this compound was found.
| Analytical Step | Technique | Description |
|---|---|---|
| Extraction (Soil) | Pressurized Liquid Extraction (PLE) / Soxhlet | Extraction with a non-polar or semi-polar solvent (e.g., hexane, dichloromethane). |
| Extraction (Water) | Solid-Phase Extraction (SPE) | Use of a reversed-phase (e.g., C18) cartridge to adsorb the analyte from the water sample. |
| Cleanup | Adsorption Chromatography | Passing the extract through a column (e.g., silica gel, Florisil) to remove polar interferences. |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation on a low-polarity capillary column followed by mass spectrometric detection for identification and quantification. |
Isotope Tracing Techniques in Environmental Fate Studies
Isotope tracing is a powerful tool for elucidating the environmental fate and transformation pathways of organic pollutants. wur.nl This technique involves using molecules labeled with a stable (e.g., ¹³C, ¹⁵N, ²H) or radioactive (e.g., ¹⁴C) isotope. wur.nlresearchgate.net Although no studies have specifically applied this to this compound, the methodology is highly relevant for understanding its behavior.
By introducing a known amount of labeled this compound into a soil or aquatic microcosm, researchers could accurately trace its movement and transformation over time. wur.nlacs.org Key applications include:
Mass Balance Studies: Quantifying the distribution of the compound and its degradation products between different environmental compartments (water, soil, sediment, air, and biota). wur.nl
Degradation Pathway Elucidation: Identifying and quantifying transformation products. By tracking the isotopic label, metabolites can be distinguished from the natural background matrix, aiding in the reconstruction of degradation pathways. researchgate.net
Bioavailability Assessment: The use of isotope dilution methods (IDM), where a stable isotope-labeled analogue is added to a contaminated sample, can help determine the fraction of the native compound that is accessible for biological uptake or degradation. nih.govacs.org
Quantifying Sorption/Desorption: Precisely measuring the rates and extent of adsorption to soil particles and the potential for subsequent desorption. acs.org
The application of such techniques would provide definitive data on the persistence, mobility, and ultimate fate of this compound in the environment, moving beyond the current reliance on inferences from structurally similar compounds. researchgate.netacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
